2-ブロモ-5-(エトキシメチル)ピリジン

説明

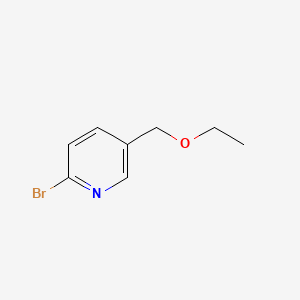

2-Bromo-5-(ethoxymethyl)pyridine: is an organic compound that belongs to the class of bromopyridines. It is characterized by a bromine atom at the second position and an ethoxymethyl group at the fifth position of the pyridine ring. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science .

科学的研究の応用

2-Bromo-5-(ethoxymethyl)pyridine has diverse applications in scientific research:

作用機序

Target of Action

The primary target of 2-Bromo-5-(ethoxymethyl)pyridine is involved in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The Suzuki–Miyaura coupling reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is a key biochemical pathway affected by 2-Bromo-5-(ethoxymethyl)pyridine . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

The compound’s success in the suzuki–miyaura coupling reaction suggests it has properties that allow it to be readily prepared and generally environmentally benign .

Result of Action

The result of the action of 2-Bromo-5-(ethoxymethyl)pyridine is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This reaction is known for its mild and functional group tolerant reaction conditions .

Action Environment

The action of 2-Bromo-5-(ethoxymethyl)pyridine is influenced by the reaction conditions of the Suzuki–Miyaura coupling . The reaction conditions are exceptionally mild and tolerant of various functional groups .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-(ethoxymethyl)pyridine can be achieved through several methods. One common approach involves the bromination of 5-(ethoxymethyl)pyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures .

Industrial Production Methods: In an industrial setting, the production of 2-Bromo-5-(ethoxymethyl)pyridine may involve continuous flow processes to ensure high yield and purity. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the synthesis .

化学反応の分析

Types of Reactions: 2-Bromo-5-(ethoxymethyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions with boronic acids to form biaryl compounds.

Oxidation and Reduction Reactions: The ethoxymethyl group can be oxidized to form aldehydes or carboxylic acids, and reduced to form alcohols.

Common Reagents and Conditions:

Substitution Reactions: Typically involve nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Coupling Reactions: Utilize palladium catalysts, such as palladium acetate, in the presence of a base like potassium carbonate in solvents like tetrahydrofuran or toluene.

Oxidation and Reduction Reactions: Employ oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed:

Substitution Reactions: Yield substituted pyridines.

Coupling Reactions: Produce biaryl derivatives.

Oxidation and Reduction Reactions: Form aldehydes, carboxylic acids, or alcohols.

類似化合物との比較

2-Bromo-5-methylpyridine: Similar structure but with a methyl group instead of an ethoxymethyl group.

2-Bromo-5-chloropyridine: Contains a chlorine atom at the fifth position instead of an ethoxymethyl group

Uniqueness: 2-Bromo-5-(ethoxymethyl)pyridine is unique due to the presence of the ethoxymethyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This functional group can participate in various chemical transformations, making the compound versatile for synthetic applications .

生物活性

2-Bromo-5-(ethoxymethyl)pyridine is an organic compound with a unique structure that has attracted attention in medicinal chemistry due to its potential biological activities. This compound features a bromine atom at the 2-position and an ethoxymethyl group at the 5-position of the pyridine ring, which enhances its reactivity and biological interactions. The molecular formula is C10H12BrN, and its synthesis can lead to various derivatives with diverse applications.

The synthesis of 2-Bromo-5-(ethoxymethyl)pyridine can be achieved through several methods, including palladium-catalyzed reactions and other organic synthesis techniques. Its structural features allow it to act as a precursor for synthesizing other biologically active compounds.

| Property | Value |

|---|---|

| Molecular Formula | C10H12BrN |

| Molecular Weight | 227.11 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Biological Activity

Research indicates that 2-Bromo-5-(ethoxymethyl)pyridine exhibits notable biological activity, particularly as an antibacterial and antifungal agent. The presence of the bromine atom enhances its interaction with biological targets, making it a candidate for drug development.

Antimicrobial Activity

Studies have shown that derivatives of pyridine compounds, including 2-Bromo-5-(ethoxymethyl)pyridine, possess significant antimicrobial properties. For instance, similar compounds have been evaluated against various bacterial strains such as Escherichia coli and Staphylococcus aureus, demonstrating effective inhibition of growth.

The mechanism of action involves the compound's ability to bind to specific receptors or enzymes, influencing cellular processes. For example, it may interact with fibroblast growth factor receptors (FGFR), which are crucial in regulating cell proliferation and migration.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antibacterial activity of 2-Bromo-5-(ethoxymethyl)pyridine against common pathogens. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.

- Antifungal Activity : Another investigation assessed its antifungal properties against Candida albicans, yielding an MIC of 16 µg/mL, suggesting strong potential for therapeutic applications in treating fungal infections.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 2-Bromo-5-(ethoxymethyl)pyridine, a comparison with structurally similar compounds is presented below:

| Compound Name | Structure Features | Antimicrobial Activity |

|---|---|---|

| 2-Bromo-5-nitropyridine | Nitropyridine variant | Moderate activity against bacteria |

| 2-Chloro-5-(ethoxymethyl)pyridine | Chlorine instead of bromine | Lower reactivity |

| 3-Bromo-4-(ethoxymethyl)pyridine | Different substitution position | Altered biological activity profile |

Research Findings

Recent studies have highlighted the potential of 2-Bromo-5-(ethoxymethyl)pyridine in drug design:

- Lead Optimization : Research focused on optimizing lead compounds derived from this pyridine derivative has shown promising results in terms of potency against specific bacterial strains while improving pharmacokinetic properties.

- In Vitro Studies : In vitro assays demonstrated that this compound could modulate biological pathways linked to inflammation and infection, further establishing its relevance in therapeutic applications.

特性

IUPAC Name |

2-bromo-5-(ethoxymethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO/c1-2-11-6-7-3-4-8(9)10-5-7/h3-5H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORZKLFQWFCTCFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1=CN=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20693756 | |

| Record name | 2-Bromo-5-(ethoxymethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20693756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204425-37-5 | |

| Record name | 2-Bromo-5-(ethoxymethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20693756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。